

Technical Support Center: Neladenoson Dalanate Hydrochloride Clinical Trials

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Compound of Interest

Compound Name: *Neladenoson dalanate hydrochloride*

Cat. No.: *B609521*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating **neladenoson dalanate hydrochloride**. The information is based on the results of the Phase II clinical trials.

Frequently Asked Questions (FAQs)

Q1: Why did **neladenoson dalanate hydrochloride** fail in Phase II clinical trials for heart failure?

A1: **Neladenoson dalanate hydrochloride**, a partial adenosine A₁ receptor agonist, failed in two key Phase IIb clinical trials—PANACHE for heart failure with preserved ejection fraction (HFpEF) and PANTHEON for heart failure with reduced ejection fraction (HFrEF)—due to a lack of efficacy in meeting their primary and secondary endpoints.^[1]

In the PANACHE trial (HFpEF), there was no significant improvement in exercise capacity, as measured by the 6-minute walk test (6MWT), which was the primary endpoint.^{[2][3]}

Furthermore, there were no beneficial effects observed on secondary endpoints such as physical activity, cardiac biomarkers (NT-proBNP and high-sensitivity troponin T), or quality of life.^[4]

In the PANTHEON trial (HFrEF), neladenoson did not lead to favorable changes in cardiac structure and function, as measured by the primary endpoints of N-terminal pro-B-type

natriuretic peptide (NT-proBNP) levels and left ventricular ejection fraction (LVEF).[5]

Additionally, the drug was associated with a dose-dependent decrease in renal function in this patient population.[5]

Troubleshooting Guide for Experimental Design

Q2: My preclinical results with partial adenosine A₁ receptor agonists are promising. Why didn't this translate to the clinical setting with neladenoson?

A2: This is a critical question in translational medicine. The discrepancy between preclinical and clinical results for neladenoson could be attributed to several factors:

- **Species-Specific Differences:** The physiological and pathological differences between animal models of heart failure and human heart failure are substantial. The specific mechanisms of action and downstream effects of adenosine A₁ receptor agonism may not be fully conserved.
- **Complexity of Human Heart Failure:** Clinical heart failure is a heterogeneous syndrome with diverse underlying etiologies and comorbidities, which may not be adequately replicated in preclinical models.
- **Lack of Mechanistic Confirmation in Humans:** While preclinical data suggested benefits in mitochondrial function and calcium handling, it is unclear if these effects were achieved in the clinical trial participants.[4] The lack of mechanistic studies in humans makes it difficult to determine if the drug engaged its target as expected.[4]
- **Dose and Duration:** It is possible that the doses administered or the 20-week treatment duration in the Phase II trials were insufficient to elicit a clinically meaningful effect.[2][4]

Q3: We are designing a trial for a similar compound. What were the key design elements of the PANACHE and PANTHEON trials?

A3: Both the PANACHE and PANTHEON trials were Phase IIb, randomized, double-blind, placebo-controlled, parallel-group, dose-finding studies.[5][6]

- **PANACHE (HFpEF) Trial Design:**

- Population: Patients with New York Heart Association (NYHA) class II or III HFpEF and elevated natriuretic peptide levels.[3]
- Intervention: Patients were randomized to receive placebo or one of five doses of neladenoson (5 mg, 10 mg, 20 mg, 30 mg, and 40 mg) once daily for 20 weeks.[3]
- Primary Endpoint: Change in 6-minute walk test distance from baseline to 20 weeks.[3]
- Secondary Endpoints: Included changes in physical activity (measured by an accelerometer), NT-proBNP, high-sensitivity troponin T, and quality of life.[2]
- PANTHEON (HFrEF) Trial Design:
 - Population: Patients with chronic HFrEF.[5]
 - Intervention: Patients were randomized to receive placebo or one of five doses of neladenoson (5, 10, 20, 30, and 40 mg) once daily for 20 weeks.[5]
 - Primary Endpoints: Change from baseline to 20 weeks in left ventricular ejection fraction (LVEF) and NT-proBNP.[5]
 - Secondary Endpoints: Included changes in left ventricular volumes, high-sensitivity troponin T, and a composite of cardiovascular mortality, heart failure hospitalization, and urgent heart failure visits.[5]

Quantitative Data Summary

Table 1: PANACHE (HFpEF) Trial - Change in 6-Minute Walk Test Distance (6MWTD) at 20 Weeks

Treatment Group	Mean Absolute Change from Baseline in 6MWT (meters)	95% Confidence Interval
Placebo	0.2	-12.1 to 12.4
Neladenoson 5 mg	19.4	-10.8 to 49.7
Neladenoson 10 mg	29.4	3.0 to 55.8
Neladenoson 20 mg	13.8	-2.3 to 29.8
Neladenoson 30 mg	16.3	-1.1 to 33.6
Neladenoson 40 mg	13.0	-5.9 to 31.9

Data from Shah et al., 2019.[3] Note: A minimal clinically important difference was considered to be 40 meters. None of the neladenoson groups achieved this threshold, and there was no significant dose-response relationship.[3]

Table 2: PANTHEON (HFREF) Trial - Primary Endpoint Results at 20 Weeks

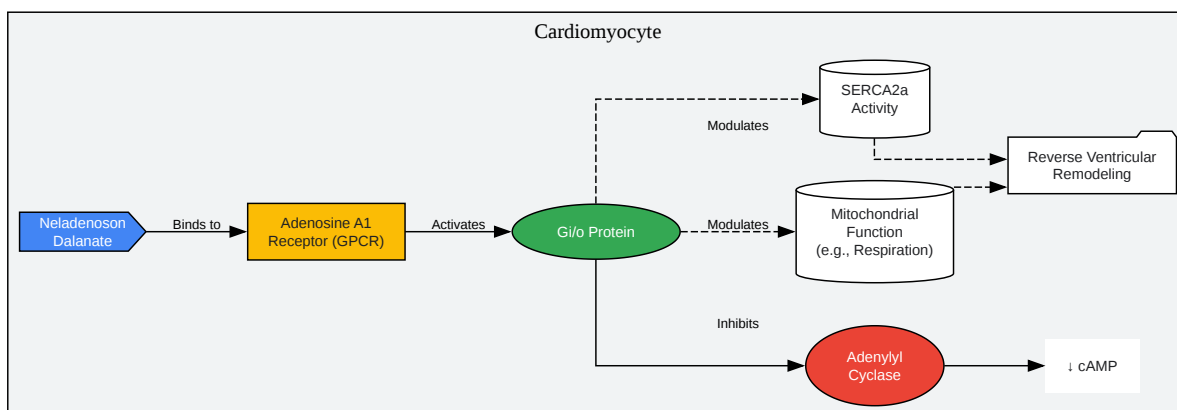
Primary Endpoint	Result
Change in NT-proBNP	No dose-dependent favorable effect observed.
Change in LVEF	No dose-dependent favorable effect observed.

Data from Voors et al., 2019.[5]

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of Neladenoson

Neladenoson is a partial agonist of the adenosine A₁ receptor. In preclinical models, activation of this G-protein coupled receptor was hypothesized to improve mitochondrial function and sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) activity, enhance energy substrate utilization, and promote reverse ventricular remodeling.[6]

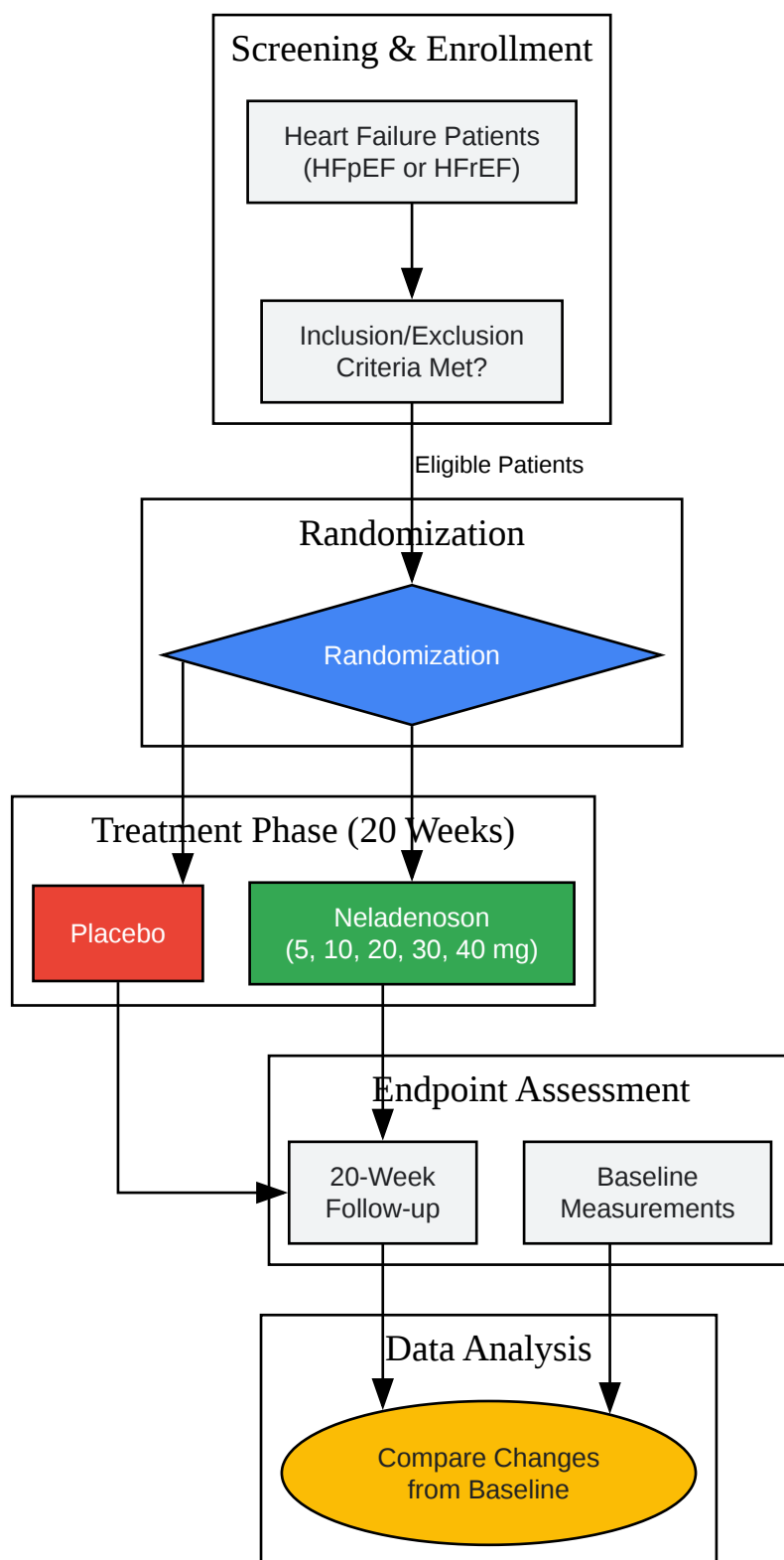


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Caption: Proposed signaling pathway of neladenoson in cardiomyocytes.

PANACHE and PANTHEON Clinical Trial Workflow

The workflow for the PANACHE and PANTHEON trials followed a standard randomized controlled trial design.



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Caption: Simplified workflow for the PANACHE and PANTHEON Phase II trials.

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